molecular formula C8H10ClNO3 B1433469 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride CAS No. 1798728-20-7

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride

Cat. No.: B1433469
CAS No.: 1798728-20-7
M. Wt: 203.62 g/mol
InChI Key: ICLUCUKWZGAJSP-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is a derivative of pyridine, featuring a methoxy group at the third position and an acetic acid moiety at the second position. This compound is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methoxy and acetic acid groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
  • 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride
  • 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride

Comparison:

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride stands out due to its unique combination of functional groups, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLUCUKWZGAJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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